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molecular formula C13H11FN2O3 B3159728 Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate CAS No. 864245-61-4

Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate

Cat. No. B3159728
M. Wt: 262.24 g/mol
InChI Key: VEGPTDTUUANRPV-UHFFFAOYSA-N
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Patent
US07531532B2

Procedure details

To a solution of methyl 4-(3-fluoro-4-nitrophenoxy)pyridine-2-carboxylate (200 mg) in methanol (40 ml) was added 10% palladium carbon, followed by stirring under a hydrogen atmosphere at room temperature for 4.5 hrs. The reaction mixture was filtered to remove the catalyst, which was then washed with methanol. The filtrate was concentrated under a reduced pressure to give a residue, which was purified by silica gel column chromatography (eluent; ethyl acetate). Fractions containing the target compound were concentrated to provide a crude product of the titled compound (181 mg) as a brown oil.
Name
methyl 4-(3-fluoro-4-nitrophenoxy)pyridine-2-carboxylate
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][C:18]=1[N+:19]([O-])=O)[O:5][C:6]1[CH:11]=[CH:10][N:9]=[C:8]([C:12]([O:14][CH3:15])=[O:13])[CH:7]=1>CO.[C].[Pd]>[NH2:19][C:18]1[CH:17]=[CH:16][C:4]([O:5][C:6]2[CH:11]=[CH:10][N:9]=[C:8]([C:12]([O:14][CH3:15])=[O:13])[CH:7]=2)=[CH:3][C:2]=1[F:1] |f:2.3|

Inputs

Step One
Name
methyl 4-(3-fluoro-4-nitrophenoxy)pyridine-2-carboxylate
Quantity
200 mg
Type
reactant
Smiles
FC=1C=C(OC2=CC(=NC=C2)C(=O)OC)C=CC1[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring under a hydrogen atmosphere at room temperature for 4.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst, which
WASH
Type
WASH
Details
was then washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (eluent; ethyl acetate)
ADDITION
Type
ADDITION
Details
Fractions containing the target compound
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=C(C=C(OC2=CC(=NC=C2)C(=O)OC)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 181 mg
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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